molecular formula C23H26N4O3 B612162 Samotolisib CAS No. 1386874-06-1

Samotolisib

Cat. No. B612162
M. Wt: 406.486
InChI Key: ACCFLVVUVBJNGT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samotolisib (LY3023414) is an orally bioavailable, small molecule inhibitor of certain class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin kinase (mTOR) in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity and has been used in clinical trials for the treatment of various cancers .


Molecular Structure Analysis

The molecular formula of Samotolisib is C23H26N4O3 . The IUPAC name is 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one .


Physical And Chemical Properties Analysis

Samotolisib has 5 hydrogen bond acceptors, 1 hydrogen bond donor, 5 rotatable bonds, a topological polar surface area of 82.17, and a molecular weight of 406.2 . Its XLogP is 1.63 .

Scientific Research Applications

  • Reduced Efficacy in Cancer Cells with Overexpression of ABCB1 and ABCG2 : Samotolisib's effectiveness can be reduced in cancer cells that overexpress ATP-binding cassette (ABC) drug transporters like ABCB1 and ABCG2. This overexpression leads to reduced intracellular accumulation of samotolisib, thereby diminishing its cytotoxicity and efficacy in inhibiting the PI3K pathway and inducing cell-cycle arrest (Wu et al., 2020).

  • Use in Metastatic Castration-Resistant Prostate Cancer : In a clinical trial, samotolisib, when combined with enzalutamide, showed improved progression-free survival in patients with metastatic castration-resistant prostate cancer, particularly in those without androgen receptor splice variant 7 (Sweeney et al., 2022).

  • Combination with Prexasertib in Triple-Negative Breast Cancer : A phase Ib study assessed the combination of samotolisib and prexasertib, a CHK1 inhibitor, in triple-negative breast cancer. This combination exhibited antitumor activity in preclinical models and showed preliminary efficacy in heavily pretreated patients, though it was associated with significant toxicity (Hong et al., 2021).

  • General Mechanism of Action : Samotolisib inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner, which may inhibit the PI3K/mTOR signaling pathway and proliferation of tumor cells overexpressing PI3K and/or mTOR. Additionally, it may inhibit DNA-dependent protein kinase (DNA-PK), thereby impairing the ability of tumor cells to repair damaged DNA (Definitions, 2020).

properties

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCFLVVUVBJNGT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samotolisib

CAS RN

1386874-06-1
Record name Samotolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3023414
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMOTOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
165
Citations
DS Hong, KN Moore, JC Bendell, DD Karp… - Clinical Cancer …, 2021 - AACR
… Prexasertib + samotolisib was first evaluated in triple-negative breast cancer (TNBC) cells, … + samotolisib 200 mg orally twice daily. Subsequent expansion arms evaluated samotolisib …
Number of citations: 16 aacrjournals.org
CP Wu, CY Hung, S Lusvarghi, YH Huang… - Biochemical …, 2020 - Elsevier
LY3023414 (samotolisib) is a promising new dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Currently, multiple clinical trials are …
Number of citations: 18 www.sciencedirect.com
CJ Sweeney, IJ Percent, S Babu, JL Cultrera… - Clinical Cancer …, 2022 - AACR
… samotolisib apparent clearance and decrease in samotolisib AUC by 35% following concomitant administration of samotolisib and enzalutamide compared with samotolisib … samotolisib …
Number of citations: 9 aacrjournals.org
YY Zhao, DM Wu, M He, F Zhang, T Zhang… - Frontiers in …, 2021 - frontiersin.org
Acute liver injury (ALI) is associated with poor survival in patients with sepsis. During sepsis, the liver is the main site of bacterial endotoxin-induced inflammation. Lipopolysaccharide (…
Number of citations: 13 www.frontiersin.org
LC Gunder, TH Moyer, HR Johnson… - Journal of Surgical …, 2023 - Elsevier
… When examining tissue for microscopic evidence of SqCC, only topical Samotolisib in … Unlike the other treatments, Samotolisib, the dual PI3K/mTOR inhibitor, decreased microscopic …
Number of citations: 2 www.sciencedirect.com
D Sadeghian, WH Lin, J Smadbeck, A Panheiter… - Cancer Research, 2023 - AACR
Background: Mutations in RAS is reported in embryonal rhabdomyosarcoma (ERMS). Upregulation of IGF2/IGF1R axis and IGF2 overexpression is a common finding. Targeting RAS …
Number of citations: 0 aacrjournals.org
Y Wang, M Tortorella - European Journal of Medicinal Chemistry, 2022 - Elsevier
… Co-crystals of Samotolisib (3) with PI3Kγ confirmed that the … In solubility assays, Samotolisib (3) showed high solubility … PK analyses of orally or intravenously administered Samotolisib (3…
Number of citations: 15 www.sciencedirect.com
G Toyokawa, F Bersani, P Bironzo, F Picca… - Critical Reviews in …, 2023 - Elsevier
… of samotolisib with osimertinib exhibited a more potent inhibitory effect compared to samotolisib … samotolisib alone were enriched in the ADC component, indicating that osimertinib and …
Number of citations: 2 www.sciencedirect.com
A Sen, SA Khan, IA MacNeil, BE Rich, JS Molden… - 2023 - ascopubs.org
149 Background: Metastatic castration-resistant prostate cancer (mCRPrC) is characterized by a loss of androgen receptor (AR) sensitivity and oncogenic activation of the PI3K, AKT, …
Number of citations: 0 ascopubs.org
YS Yi - International Journal of Molecular Sciences, 2022 - mdpi.com
… samotolisib against LPS-induced hepatic inflammation and acute liver injury in mice. Samotolisib … A mechanistic study revealed that samotolisib relieved the activation of the caspase-11 …
Number of citations: 14 www.mdpi.com

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